molecular formula C8H18NO B146011 Di-tert-butyl nitroxide CAS No. 2406-25-9

Di-tert-butyl nitroxide

Cat. No. B146011
CAS RN: 2406-25-9
M. Wt: 144.23 g/mol
InChI Key: CKJMHSMEPSUICM-UHFFFAOYSA-N
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Description

Di-tert-butyl nitroxide (DBN) is a stable free radical compound that has been extensively studied due to its unique chemical properties and potential applications in various fields, including polymer chemistry and magnetic materials. The stability of DBN makes it an attractive candidate for use in nitroxide-mediated free radical polymerizations and as a spin label in electron paramagnetic resonance (EPR) studies .

Synthesis Analysis

The synthesis of DBN and its derivatives can be achieved through various methods. For instance, DBN can be used in the controlled polymerization of tert-butyl acrylate (tBA), as demonstrated by the increased polymerization rate with the addition of dicumyl peroxide (DCP) without significantly broadening the polydispersity . Another synthesis approach involves the reaction of secondary amines with tert-butyl nitrite (TBN) under solvent-free conditions, which is notable for its broad substrate scope and stability of sensitive functional groups . Additionally, DBN derivatives have been synthesized by lithiation of tribromobenzene followed by reaction with 2-methyl-2-nitrosopropane and oxidation with Ag2O .

Molecular Structure Analysis

The molecular structure of DBN derivatives can exhibit interesting configurations, such as the isosceles triangular arrangement of spins in 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), which displays significant dihedral angles between the N-O bonds and the benzene ring plane . The EPR spectrum of this triradical shows quartet signals, indicating the presence of antiferromagnetic exchange interactions among the spins .

Chemical Reactions Analysis

DBN is involved in various chemical reactions due to its radical nature. It has been used as a N1 synthon in multicomponent reactions leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . DBN also participates in the formation of supramolecular structures with switchable magnetic properties, as seen in the intramolecular ferromagnetic and antiferromagnetic coupling in different complexes . Furthermore, DBN can act as a ganglioplegic agent, affecting nerve impulse transmission across sympathetic ganglia .

Physical and Chemical Properties Analysis

The physical and chemical properties of DBN and its derivatives are influenced by their radical nature and molecular structure. For example, a designed room-temperature triplet ligand from pyridine-2,6-diyl bis(tert-butyl nitroxide) shows a ground triplet state at room temperature and can form complexes with diamagnetic ions . The electron pair acceptor properties of alkali cations in zeolite Y have been studied using adsorbed DBN, revealing a linear dependence of the nitrogen spin density on the electronegativity of the zeolite cations . The reaction behavior of DBN with various substrates has been characterized, showing stability under certain conditions and reactivity with compounds such as diethylhydroxylamine and thiols .

Scientific Research Applications

1. Molecular Probes and Labels

DTBN is widely utilized as a molecular probe and label in biophysics, structural biology, and biomedical research. Its resistance to chemical reduction is crucial for these applications. The redox properties of DTBN depend on ring size and electronic and steric effects of the substituents, making it versatile for different research settings (Zhurko et al., 2020).

2. Study of Electron Pair Acceptor Properties

DTBN has been used to study the electron pair acceptor properties of monovalent zeolite cations. By forming adsorption complexes, DTBN helps to understand the Lewis acidity of these cations, with electron spin resonance spectroscopy revealing changes in the spin density distribution (Gutjahr et al., 2001).

3. Development of Triplet Ligands

DTBN derivatives have been developed as room-temperature triplet ligands, displaying potential in complex formation. This application signifies its role in developing new materials with specific magnetic properties (Kawakami et al., 2016).

4. Electrochemical Studies

The electrochemical behavior of DTBN has been analyzed, particularly its oxidation at platinum electrodes. Understanding its redox potential and electron transfer rate constants provides insights into its behavior in various chemical environments (Kishioka & Yamada, 2005).

5. Solvent Effect Studies

DTBN's hyperfine tensors are influenced by different solvents, an aspect crucial for simulations in electron paramagnetic resonance (EPR) line shapes. The solvent dependence is important in analytical chemistry and material science (Mattar & Stephens, 2001).

6. Adsorption Complex Characterization

DTBN's interaction with lithium cations in LiY zeolites has been characterized, providing insights into the formation of adsorption complexes. This application is significant in materials science and catalysis (Gutjahr et al., 2002).

Safety And Hazards

Di-tert-butyl nitroxide is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation. It should be used only outdoors or in a well-ventilated area .

properties

InChI

InChI=1S/C8H18NO/c1-7(2,3)9(10)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJMHSMEPSUICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(C)(C)C)[O]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873272
Record name Di-tert-butyl nitroxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl nitroxide

CAS RN

2406-25-9
Record name Di-tert-butyl nitroxide
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URL https://commonchemistry.cas.org/detail?cas_rn=2406-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Di-t-butyl nitroxide
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Record name Nitroxide, bis(1,1-dimethylethyl)
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Record name Di-tert-butyl nitroxide
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Record name Di(tert-butyl)aminyl oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
DR Anderson, TH Koch - Tetrahedron Letters, 1977 - Elsevier
1 ‘12 The mechanism of quenching is thought to be either electron exchange induced intersystem crossing or vibrational quenching where a complex deactivates directly to ground state…
Number of citations: 21 www.sciencedirect.com
DR Anderson, JS Keute, HL Chapel… - Journal of the American …, 1979 - ACS Publications
Although nitroxides, especiallydi-ZerZ-butyl nitroxide (DTBN), have been extensively investigated as quenchers of electronically excited species, little is known about their pho-…
Number of citations: 25 pubs.acs.org
AH Reddoch, S Konishi - The Journal of Chemical Physics, 1979 - pubs.aip.org
… For this reason, we have made further measurements of the nitrogen coupling constant aN of di-tertbutyl nitroxide (DTBN) in a number of solvents, and have used additional …
Number of citations: 111 pubs.aip.org
DR Anderson, JS Keute, TH Koch… - Journal of the American …, 1977 - ACS Publications
… We propose that differential quenching and/or nonlinear quenching by di-tert-butyl nitroxide and possibly other paramagnetic species may be an additional indirect technique for …
Number of citations: 36 pubs.acs.org
RE Schwerzel, RA Caldwell - Journal of the American Chemical …, 1973 - ACS Publications
… Abstract: The overall rate constants (Aq) for the quenching of a number of aromatic hydrocarbon and ketone triplets by di-tert-butyl nitroxide (DTBN) in fluid solution have been measured…
Number of citations: 83 pubs.acs.org
JS Keute, DR Anderson, TH Koch - Journal of the American …, 1981 - ACS Publications
… Reactivity of the Di-tert-butyl Nitroxide , * State … Reactivity of the Di-tert-butyl Nitroxide , * State … In summary we have reported that di-tert-butyl nitroxide …
Number of citations: 18 pubs.acs.org
I Morishima, K Ishihara, K Tomishima… - Journal of the …, 1975 - ACS Publications
Utility of a nitroxide radical as a paramagnetic shift reagent in proton NMR spectroscopy is reported. DTBN (di-leri-butyl nitroxide radical) induces upfield contact shifts for the XH proton …
Number of citations: 32 pubs.acs.org
UJ Katter, T Hill, T Risse, H Schlienz… - The Journal of …, 1997 - ACS Publications
… The system di-tert-butyl nitroxide (DTBN) adsorbed on a thin film of γ-Al 2 O 3 (111) grown on a NiAl(110) single crystal has been studied with various surface science methods, …
Number of citations: 28 pubs.acs.org
T Cáceres, C Urzúa, EA Lissi - International journal of chemical …, 1985 - Wiley Online Library
… Di-tert-butyl nitroxide (DTBN) decomposes in aqueous solutions producing 2-methyl2-… In the present work, we report results bearing on the stability of di-tert-butyl nitroxide (DTBN) …
Number of citations: 3 onlinelibrary.wiley.com
JA Green, LA Singer - Journal of the American Chemical Society, 1974 - ACS Publications
Di-rerz-butyl nitroxide (DTBN) quenches both the pyrene monomer and excimer emissions in benzene solution at room temperature close to the diffusion limit: monomer, kq= 8.4 X 109 …
Number of citations: 52 pubs.acs.org

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